molecular formula C11H9NO4 B12901522 1H-Indole-5,6-dicarboxylic acid, 1-methyl- CAS No. 88330-43-2

1H-Indole-5,6-dicarboxylic acid, 1-methyl-

Cat. No.: B12901522
CAS No.: 88330-43-2
M. Wt: 219.19 g/mol
InChI Key: SZGMVGFCVVQIGU-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5,6-dicarboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-5,6-dicarboxylic acid typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-indole-5,6-dicarboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 1-Methylindole-2-carboxylic acid
  • 1-Methyl-1H-indole-3-carboxylic acid
  • 1-Methyl-1H-indole-4,5-dicarboxylic acid

Comparison: 1-Methyl-1H-indole-5,6-dicarboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

CAS No.

88330-43-2

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

1-methylindole-5,6-dicarboxylic acid

InChI

InChI=1S/C11H9NO4/c1-12-3-2-6-4-7(10(13)14)8(11(15)16)5-9(6)12/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

SZGMVGFCVVQIGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)C(=O)O)C(=O)O

Origin of Product

United States

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